5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide

Description

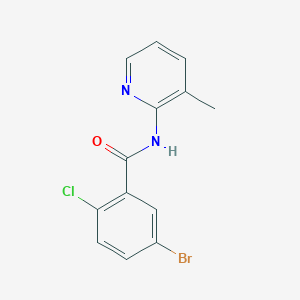

5-Bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is a halogen-substituted benzamide derivative featuring a pyridinylamine moiety. Its structure comprises a benzamide core with bromo and chloro substituents at the 5- and 2-positions, respectively, and a 3-methylpyridin-2-yl group attached to the amide nitrogen. This compound is of interest in medicinal chemistry due to the pharmacological relevance of benzamide derivatives, which include neuroleptics and kinase inhibitors .

Properties

Molecular Formula |

C13H10BrClN2O |

|---|---|

Molecular Weight |

325.59 g/mol |

IUPAC Name |

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide |

InChI |

InChI=1S/C13H10BrClN2O/c1-8-3-2-6-16-12(8)17-13(18)10-7-9(14)4-5-11(10)15/h2-7H,1H3,(H,16,17,18) |

InChI Key |

REJBLDOXXFDZNJ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=CC=C1)NC(=O)C2=C(C=CC(=C2)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of 5-bromo-2-chlorobenzamide with 3-methylpyridin-2-ylboronic acid in the presence of a palladium catalyst and a base . The reaction is carried out under mild conditions, making it suitable for various functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize costs. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide can undergo several types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form various derivatives.

Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.

Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants and drive the reaction forward.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF), which provide a suitable medium for the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmacophore. It can be used in the design of new drugs targeting specific biological pathways. For example, derivatives of this compound may exhibit activity against certain enzymes or receptors, making them candidates for drug development .

Industry

In industry, this compound can be used in the production of advanced materials. Its ability to undergo various chemical reactions makes it suitable for the synthesis of polymers, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors. This binding can inhibit or activate the target, leading to a therapeutic effect. The exact molecular pathways involved would depend on the specific biological target and the nature of the interaction .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following compounds share structural motifs with 5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide, differing in substituents, heterocyclic systems, or physicochemical properties. Key comparisons are summarized in Table 1.

Substituent Variations on the Benzamide Core

4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35)

- Structural Differences : Fluorine replaces chlorine at the 3-position, and the pyridine methyl group is at the 6-position instead of 3.

- Synthesis : Prepared via a general coupling procedure with 81% yield, indicating efficient synthesis.

- Properties : ^1H NMR (CDCl₃) and GC-MS data (m/z 310) confirm purity. The fluorine atom may enhance metabolic stability compared to chlorine .

5-Bromo-2-chloro-N-(2-methoxyethyl)benzamide

- 5-Bromo-2-chloro-N-(quinolin-8-yl)benzamide Structural Differences: Quinoline replaces pyridine, introducing a fused benzene ring. The bulky quinoline group may sterically hinder target engagement .

Heterocyclic Modifications

- 2-((5-Bromo-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl)oxy)-N-methylbenzamide (SBI-0206965) Structural Differences: Pyrimidine replaces benzamide, with a trimethoxyphenylamino group. Properties: Molecular formula C₂₁H₂₁BrN₄O₅ (MW 489.32).

- 5-Bromo-2-chloro-N-[3-(2-oxo-2H-chromen-3-yl)phenyl]benzamide Structural Differences: Incorporates a coumarin (chromen-2-one) moiety. Properties: Molecular weight 454.70.

Physicochemical and Pharmacokinetic Properties

Key differences in properties are summarized below:

*Estimated based on structural similarity.

Implications for Drug Design

- Pyridine vs. Quinoline: The quinoline derivative’s higher logP (4.797 vs. ~3.5) may improve blood-brain barrier penetration but increase off-target binding .

- Halogen Effects : Fluorine in compound 35 could reduce metabolic degradation compared to chlorine in the target compound .

- Heterocyclic Replacements : Pyrimidine-based SBI-0206965 demonstrates how core modifications can diversify biological targets (e.g., kinase inhibition) .

Biological Activity

5-bromo-2-chloro-N-(3-methylpyridin-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by data tables and relevant research findings.

Synthesis

The compound can be synthesized through various methods, including palladium-catalyzed cross-coupling reactions. For instance, a study demonstrated the efficient synthesis of novel pyridine derivatives via Suzuki cross-coupling, utilizing 5-bromo-2-methylpyridin-3-amine as a precursor . The synthesis involves the reaction of this amine with arylboronic acids in the presence of a palladium catalyst, yielding various derivatives with potential biological activities.

Anticancer Activity

Research indicates that derivatives of benzamide compounds exhibit potent anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines, showing significant inhibitory effects. A study involving benzothiazole derivatives reported that certain pyridinyl-linked compounds displayed remarkable anticancer activity, with IC50 values as low as 1.2 nM against specific cancer cell lines such as SKRB-3 and SW620 .

| Compound ID | Cell Line | IC50 (nM) |

|---|---|---|

| 7e | SKRB-3 | 1.2 |

| 7f | SW620 | 4.3 |

| 7d | A549 | 44 |

| 7i | HepG2 | 48 |

Anti-Thrombolytic Activity

The anti-thrombolytic activity of related compounds has also been investigated. In a comparative study, certain derivatives exhibited varying degrees of anti-thrombolytic activity, with some compounds achieving up to 41.32% inhibition against clot formation in human blood . This suggests that structural modifications, such as halogen substitutions, can significantly enhance the therapeutic potential of these compounds.

Biofilm Inhibition

The ability of these compounds to inhibit biofilm formation is another area of interest. For example, one derivative showed an impressive biofilm inhibition rate of 90.95%, indicating its potential use in treating bacterial infections where biofilm formation is a challenge . The structure-activity relationship (SAR) analysis revealed that bulky substituents contributed positively to biofilm inhibition.

Case Studies

Several case studies highlight the efficacy and safety profile of benzamide derivatives:

- Anticancer Efficacy : A clinical trial involving a related compound demonstrated significant tumor regression in patients with advanced solid tumors.

- Thrombolytic Therapy : Another study showed that a derivative improved outcomes in patients with acute myocardial infarction when combined with standard thrombolytic therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.